molecular formula C18H37NO B2390603 (2S,3R,14Z)-2-amino-14-octadecen-3-ol CAS No. 2190487-94-4

(2S,3R,14Z)-2-amino-14-octadecen-3-ol

Cat. No. B2390603
CAS RN: 2190487-94-4
M. Wt: 283.5
InChI Key: BPUUVXWJPCOCMG-FDICQLOXSA-N
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Description

(2S,3R,14Z)-2-amino-14-octadecen-3-ol, also known as 2-amino-14-octadecen-3-ol or 2-AOD, is a naturally occurring amino acid derivative found in a variety of organisms. It is a component of the fatty acid metabolism of some bacteria and fungi, and is also present in some plant species. 2-AOD has been studied for its potential use in the production of biofuels, as a food additive, and for various pharmacological applications.

Scientific Research Applications

Apoptotic Activities in Human Leukemia Cells

(2S,3R,14Z)-2-amino-14-octadecen-3-ol and its related compounds have been studied for their potential in inducing apoptosis in human leukemia HL-60 cells. In particular, the cis-isomers of related compounds have shown significant apoptotic activities, comparable to well-known inducers of apoptosis. This suggests a potential therapeutic application in leukemia treatment (Niiro et al., 2004).

Synthesis and Antileukemic Activities

The derivative (2S,3R,2'R,3'E)-N-(2'-hydroxy-3'-octadecenoyl)-dihydrosphingosine, synthesized from L-serine, and its diastereomers have been examined for their antileukemic activities. Interestingly, these compounds demonstrated moderate antileukemic activities against L-1210 cells, but not in HL-60 cells, indicating specific applications in cancer therapy (Azuma et al., 2003).

Luminescent Nanocrystals Synthesis

In the field of material science, this compound and similar compounds are used in the synthesis of Ag-In-Zn-S quaternary nanocrystals. These nanocrystals exhibit unique luminescent properties and have potential applications in optoelectronics and photonics (Bujak et al., 2019).

Pharmaceutical Drug Development

This compound and its related structures are also explored in the development of pharmaceutical drugs, drug intermediates, and ingredients. Their synthesis involves green cascade reactions, highlighting their relevance in the design of environmentally friendly pharmaceuticals (Ramachary et al., 2008).

Antifungal Activity

(2S,3R)-2-aminododecan-3-ol, a similar compound, shows significant antifungal activity against various Candida strains, suggesting potential applications in antifungal drug development (Reddy et al., 2012).

properties

IUPAC Name

(Z,2S,3R)-2-aminooctadec-14-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h5-6,17-18,20H,3-4,7-16,19H2,1-2H3/b6-5-/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUUVXWJPCOCMG-FDICQLOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCCCCC(C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCCCC[C@H]([C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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